molecular formula C18H20N4O4S B2506718 3,4-dimethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034393-70-7

3,4-dimethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2506718
CAS No.: 2034393-70-7
M. Wt: 388.44
InChI Key: CICBGHKNUFMDJZ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of Azole, Pyrimidine, Pyran, and Furan Derivatives : A study explored the synthesis of various derivatives, including benzenesulfonamide, for potential applications in medicinal chemistry (Farag et al., 2011).
  • Inhibition of Carbonic Anhydrases : Research on benzenesulfonamide derivatives investigated their role as inhibitors of human carbonic anhydrase isoforms, which is crucial in designing drugs for various diseases (Vaškevičienė et al., 2019).
  • Anti-Breast Cancer Evaluation : A study synthesized N-(Guanidinyl)benzenesulfonamides and evaluated their anti-cancer activity, specifically against breast cancer cell lines (Ghorab et al., 2014).
  • Antimicrobial Potential : The synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives with benzenesulfonamide and trifluoromethyl moieties were reported for their potential in antimicrobial applications (Chandak et al., 2013).

Molecular and Structural Studies

  • Structural Design for Kinase Inhibition : A series of benzenesulfonamides were designed to selectively inhibit ZAK kinase, showing potential for therapeutic application in diseases like cardiac hypertrophy (Chang et al., 2017).
  • Sulfonylurea Derivatives for Antidiabetic Activity : The preparation of sulfonylurea derivatives of pyrazoles showed potential antidiabetic activity, highlighting the compound's relevance in diabetes treatment (Soliman, 1979).
  • Metal Coordination Ligands : Research on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide explored their role as ligands for metal coordination, important in the development of coordination compounds (Jacobs et al., 2013).

Novel Applications and Studies

  • Synthesis and Antioxidant Activities : The synthesis and characterization of Celecoxib derivatives, including those related to benzenesulfonamide, were studied for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).
  • Antimicrobial Agents Synthesis : A study focused on synthesizing new sulfonamide derivatives and evaluating their antimicrobial properties, contributing to the development of new antimicrobials (Abbas et al., 2017).

Future Directions

The potential applications of this compound would depend on its biological activity. Given the presence of a sulfonamide group and a pyrazole ring, it could potentially be investigated for use as a pharmaceutical .

Properties

IUPAC Name

3,4-dimethoxy-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-22-16(8-9-20-22)15-6-4-13(11-19-15)12-21-27(23,24)14-5-7-17(25-2)18(10-14)26-3/h4-11,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICBGHKNUFMDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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